molecular formula C20H25N3OS B3224584 3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1234945-18-6

3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B3224584
CAS RN: 1234945-18-6
M. Wt: 355.5
InChI Key: NAXRKEZYIITYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ML277 and is a potent and selective activator of the potassium channel KCNQ1.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide involves the activation of the KCNQ1 potassium channel. This activation leads to the hyperpolarization of the cell membrane, which results in the inhibition of the action potential. This compound has been found to be a potent and selective activator of the KCNQ1 channel, with no significant effects on other potassium channels.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide have been extensively studied. This compound has been found to be a potent activator of the KCNQ1 potassium channel, which is involved in the regulation of cardiac action potential duration. This activation leads to the hyperpolarization of the cell membrane, which results in the inhibition of the action potential. This compound has also been found to have potential applications in the treatment of epilepsy, cardiac arrhythmias, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide in lab experiments are its potency and selectivity as a KCNQ1 activator. This compound has been found to be a potent and selective activator of the KCNQ1 channel, with no significant effects on other potassium channels. This makes it an ideal compound for studying the role of KCNQ1 in various physiological and pathological conditions. The limitations of using this compound in lab experiments are the complex synthesis method and the potential toxicity of the compound.

Future Directions

There are several future directions for the research on 3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide. One of the potential directions is the development of more potent and selective activators of the KCNQ1 channel. This could lead to the development of new drugs for the treatment of various diseases, including epilepsy, cardiac arrhythmias, and cancer. Another potential direction is the study of the role of KCNQ1 in various physiological and pathological conditions, such as diabetes, obesity, and hypertension. Finally, the potential toxicity of this compound needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent and selective activator of the KCNQ1 potassium channel and has been studied for its potential applications in the treatment of various diseases, including epilepsy, cardiac arrhythmias, and cancer. The synthesis method of this compound is complex, and its potential toxicity needs to be further studied. There are several future directions for the research on this compound, including the development of more potent and selective activators of the KCNQ1 channel and the study of the role of KCNQ1 in various physiological and pathological conditions.

Scientific Research Applications

3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of ion channel research. It has been found to be a potent and selective activator of the KCNQ1 potassium channel, which is involved in the regulation of cardiac action potential duration. This compound has also been studied for its potential applications in the treatment of various diseases, including epilepsy, cardiac arrhythmias, and cancer.

properties

IUPAC Name

3-phenylsulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-20(11-15-25-18-6-2-1-3-7-18)22-16-17-9-13-23(14-10-17)19-8-4-5-12-21-19/h1-8,12,17H,9-11,13-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXRKEZYIITYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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